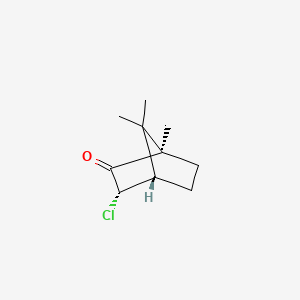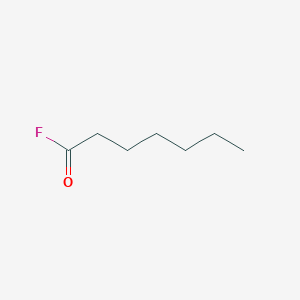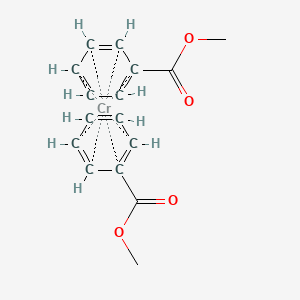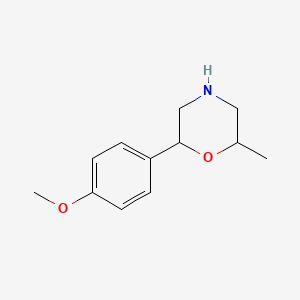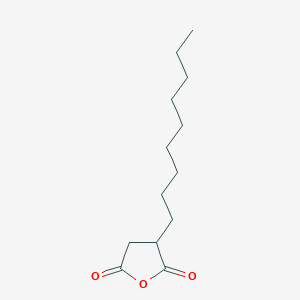
2,5-Furandione, dihydro-3-nonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Furandione, dihydro-3-nonyl- is an organic compound with the molecular formula C13H22O3. It is a derivative of 2,5-furandione, where the 3-position is substituted with a nonyl group. This compound is part of the larger class of furandiones, which are known for their diverse chemical reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione, dihydro-3-nonyl- typically involves the reaction of maleic anhydride with nonyl alcohol under acidic conditions. The reaction proceeds through an esterification mechanism, followed by cyclization to form the dihydro-2,5-furandione ring structure.
Industrial Production Methods
Industrial production of 2,5-Furandione, dihydro-3-nonyl- can be achieved through the catalytic hydrogenation of maleic anhydride in the presence of nonyl alcohol. This method ensures high yield and purity of the product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Furandione, dihydro-3-nonyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the 3-position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid and maleic acid derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted furandiones depending on the nucleophile used.
Scientific Research Applications
2,5-Furandione, dihydro-3-nonyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers and resins due to its reactive anhydride group.
Mechanism of Action
The mechanism of action of 2,5-Furandione, dihydro-3-nonyl- involves its reactivity as an anhydride. It can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various applications, including polymerization and drug development. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Itaconic anhydride: Similar in structure but with a methylene group at the 3-position instead of a nonyl group.
Succinic anhydride: Lacks the nonyl substitution and has a simpler structure.
Maleic anhydride: Similar anhydride functionality but without the nonyl group.
Uniqueness
2,5-Furandione, dihydro-3-nonyl- is unique due to its long nonyl chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic and alters its reactivity compared to other furandiones. Its unique structure allows for specific applications in areas where hydrophobicity and reactivity are crucial.
Properties
CAS No. |
5173-86-4 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
3-nonyloxolane-2,5-dione |
InChI |
InChI=1S/C13H22O3/c1-2-3-4-5-6-7-8-9-11-10-12(14)16-13(11)15/h11H,2-10H2,1H3 |
InChI Key |
PMSSUODTFUHXHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



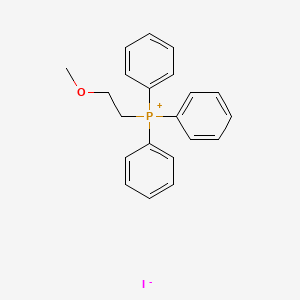
![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
![Benz[j]heptaphene](/img/structure/B14749824.png)
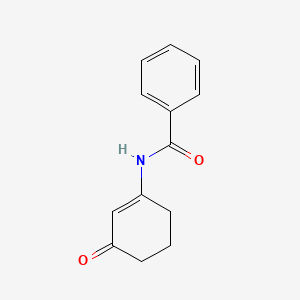
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)

